molecular formula C22H30N4S B4549003 1-[4-(Phenylamino)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

1-[4-(Phenylamino)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

Cat. No.: B4549003
M. Wt: 382.6 g/mol
InChI Key: KGFBDBKRBOHNFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Phenylamino)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is a complex organic compound with a unique structure that combines a phenylamino group, a phenyl group, and a tetramethylpiperidinyl group attached to a thiourea backbone

Scientific Research Applications

1-[4-(Phenylamino)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Phenylamino)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea typically involves the reaction of 4-(phenylamino)aniline with 2,2,6,6-tetramethylpiperidin-4-yl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at a temperature range of 25-50°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the thiourea formation reaction under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Phenylamino)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether, under inert atmosphere.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, often with the aid of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced thiourea derivatives

    Substitution: Halogenated or alkoxylated derivatives

Mechanism of Action

The mechanism of action of 1-[4-(Phenylamino)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target, but generally, the compound can inhibit or activate biological processes by altering the conformation or function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Phenylamino)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea: Similar structure but with a urea group instead of a thiourea group.

    1-[4-(Phenylamino)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine: Contains a guanidine group instead of a thiourea group.

    1-[4-(Phenylamino)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)carbamate: Features a carbamate group in place of the thiourea group.

Uniqueness

1-[4-(Phenylamino)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is unique due to its combination of a phenylamino group, a phenyl group, and a tetramethylpiperidinyl group attached to a thiourea backbone. This unique structure imparts specific chemical and biological properties that are not observed in its analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-anilinophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4S/c1-21(2)14-19(15-22(3,4)26-21)25-20(27)24-18-12-10-17(11-13-18)23-16-8-6-5-7-9-16/h5-13,19,23,26H,14-15H2,1-4H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFBDBKRBOHNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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